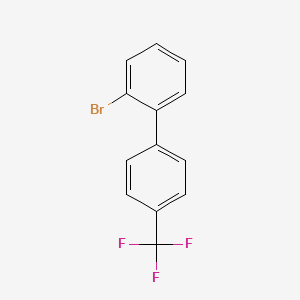

2-Bromo-4'-(trifluoromethyl)biphenyl

説明

“2-Bromo-4’-(trifluoromethyl)biphenyl” is an organic compound that belongs to the class of biphenyls . It has a molecular formula of C13H8BrF3 .

Synthesis Analysis

The synthesis of similar compounds often involves processes such as bromination, fluorination, and Friedel-Crafts alkylation . The Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is also relevant . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4’-(trifluoromethyl)biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and a trifluoromethyl group attached to the other . The molecular weight is 301.102 Da .

Chemical Reactions Analysis

The compound may be used in various chemical reactions. For instance, 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride can be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 301.102 Da and a monoisotopic mass of 299.976135 Da .

科学的研究の応用

Syntheses and Crystal Structures

"2-Bromo-4'-(trifluoromethyl)biphenyl" and its derivatives have been extensively studied for their luminescence, crystal structures, and thermal properties. For instance, compounds based on biphenyl carbazole derivatives exhibit significant thermal stabilities, with decomposition temperatures ranging between 298 and 368°C. These compounds also display luminescent properties, with maximal peaks observed at 386 and 410 nm, respectively. The structural analyses reveal that intermolecular contacts such as Br∙∙∙C and C∙∙∙C interactions contribute to these properties, making these compounds potential candidates for material science applications (Tang et al., 2021).

Organic Synthesis and Chemical Reactions

The compound also plays a crucial role in organic synthesis, acting as a precursor or intermediate in the formation of various chemical structures. For example, its role in the synthesis of biphenyl- and terphenyl-based recyclable organic trivalent iodine reagents showcases its utility in oxidative rearrangements and other chemical transformations. These reagents offer recyclability, enhancing the sustainability of the chemical processes (Moroda & Togo, 2006).

Environmental Studies

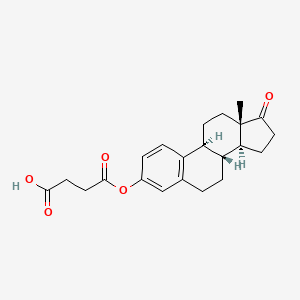

In environmental science, derivatives of "this compound" have been identified as by-products of electronic waste combustion, demonstrating estrogenic activity. This underscores the importance of understanding and mitigating the potential environmental and health impacts of such compounds (Owens et al., 2007).

Material Science Applications

Furthermore, the compound's derivatives have been explored for their potential in creating advanced materials. For instance, the study of relay propagation of crowding effects indicates its significance in understanding steric interactions in chemical reactions, which could inform the design of new materials and catalysts (Schlosser et al., 2006).

作用機序

Target of Action

It’s known that brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-4’-(trifluoromethyl)biphenyl would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis.

Pharmacokinetics

As a research chemical, it’s primarily used in laboratory settings for synthetic purposes

Result of Action

The molecular and cellular effects of 2-Bromo-4’-(trifluoromethyl)biphenyl’s action would largely depend on the context of its use. In Suzuki–Miyaura cross-coupling reactions, it would contribute to the formation of new carbon-carbon bonds , facilitating the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of 2-Bromo-4’-(trifluoromethyl)biphenyl can be influenced by various environmental factors. For instance, in Suzuki–Miyaura cross-coupling reactions, the reaction conditions need to be exceptionally mild and functional group tolerant . The stability of the compound can also be affected by factors such as temperature, light, and the presence of other chemicals .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust, and avoid getting the compound in eyes, on skin, or on clothing .

特性

IUPAC Name |

1-bromo-2-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNRIDMBTQIKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476372 | |

| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255837-15-1 | |

| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)